molecular formula C7H9ClN2 B13339419 (S)-1-(3-Chloropyridin-2-yl)ethan-1-amine

(S)-1-(3-Chloropyridin-2-yl)ethan-1-amine

Cat. No.: B13339419
M. Wt: 156.61 g/mol
InChI Key: LQNYOSWQUKAKNL-YFKPBYRVSA-N
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Description

(S)-1-(3-Chloropyridin-2-yl)ethan-1-amine is a chiral amine compound featuring a pyridine ring substituted with a chlorine atom at the 3-position and an ethylamine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Chloropyridin-2-yl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloropyridine.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

    Amine Introduction: The ethylamine group is introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of chiral catalysts to achieve the desired enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Chloropyridin-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(S)-1-(3-Chloropyridin-2-yl)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(3-Chloropyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(2-Chloropyridin-4-yl)ethan-1-amine
  • 2-Chloropyrimidine
  • 2-(4-Methylpiperazin-1-yl)ethanamine

Uniqueness

(S)-1-(3-Chloropyridin-2-yl)ethan-1-amine is unique due to its specific substitution pattern on the pyridine ring and its chiral nature. This uniqueness imparts distinct chemical and biological properties, making it valuable for targeted applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

(1S)-1-(3-chloropyridin-2-yl)ethanamine

InChI

InChI=1S/C7H9ClN2/c1-5(9)7-6(8)3-2-4-10-7/h2-5H,9H2,1H3/t5-/m0/s1

InChI Key

LQNYOSWQUKAKNL-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC=N1)Cl)N

Canonical SMILES

CC(C1=C(C=CC=N1)Cl)N

Origin of Product

United States

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